![molecular formula C17H19N3O B14681584 4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine CAS No. 36584-22-2](/img/structure/B14681584.png)
4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine is an organic compound that features a morpholine ring substituted with a phenylhydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine typically involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization with morpholine. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization steps.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The phenylhydrazone moiety can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the phenylhydrazone can yield hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine involves its interaction with molecular targets through its phenylhydrazone moiety. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit certain enzymes or interact with receptors in the body.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: A precursor in the synthesis of 4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine.
Morpholine: The parent compound that forms the backbone of this compound.
Azo Compounds: Products of the oxidation of phenylhydrazone moieties.
Uniqueness
This compound is unique due to its combination of a morpholine ring and a phenylhydrazone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
36584-22-2 |
|---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
N-[[morpholin-4-yl(phenyl)methylidene]amino]aniline |
InChI |
InChI=1S/C17H19N3O/c1-3-7-15(8-4-1)17(20-11-13-21-14-12-20)19-18-16-9-5-2-6-10-16/h1-10,18H,11-14H2 |
InChI Key |
KOBBJRGBXQRJAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=NNC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
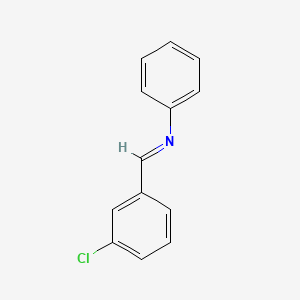
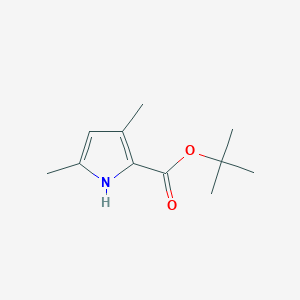

![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)

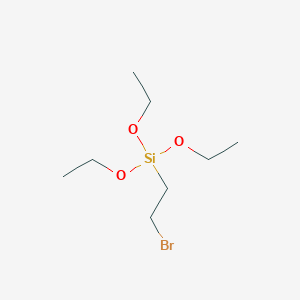

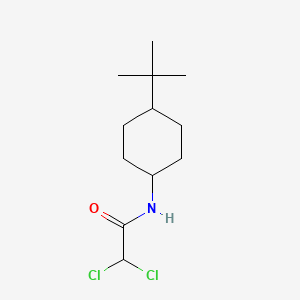
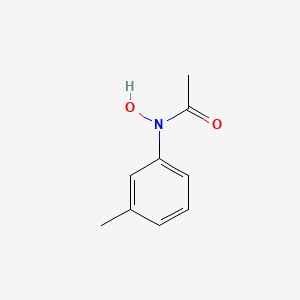
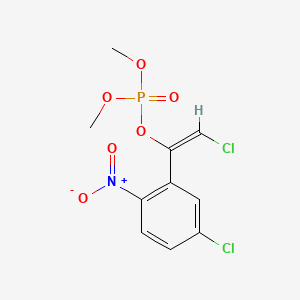

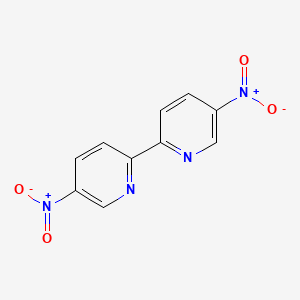
![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
